Ethyl 3-[(4-chlorophenyl)thio]propanoate
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Overview
Description
Ethyl 3-[(4-chlorophenyl)thio]propanoate is an organic compound with the molecular formula C11H13ClO2S It is a derivative of propanoate, featuring a 4-chlorophenylthio group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(4-chlorophenyl)thio]propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromopropanoate with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chlorophenyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiol or thioether, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)thio]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chlorophenyl)thio]propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with biological macromolecules, such as proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 3-[(4-chlorophenyl)thio]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-bromophenyl)thio]propanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-[(4-methylphenyl)thio]propanoate: Similar structure but with a methyl group instead of chlorine.
Ethyl 3-[(4-nitrophenyl)thio]propanoate: Similar structure but with a nitro group instead of chlorine.
This compound stands out due to its unique combination of a chlorophenylthio group and a propanoate backbone, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFZXJHTDVXXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383856 |
Source
|
Record name | ethyl 3-[(4-chlorophenyl)thio]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137446-81-2 |
Source
|
Record name | ethyl 3-[(4-chlorophenyl)thio]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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